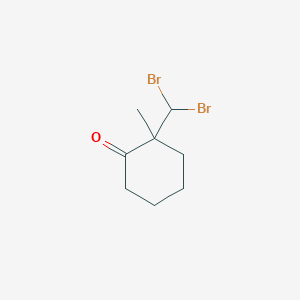
2-(Dibromomethyl)-2-methylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dibromomethyl)-2-methylcyclohexan-1-one is an organic compound characterized by the presence of two bromine atoms attached to a methyl group on a cyclohexanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibromomethyl)-2-methylcyclohexan-1-one typically involves the bromination of 2-methylcyclohexanone. One common method is the reaction of 2-methylcyclohexanone with bromine in the presence of a suitable catalyst, such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective formation of the dibromomethyl derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Dibromomethyl)-2-methylcyclohexan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Reduction Reactions: The compound can be reduced to form 2-methylcyclohexanone by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Substitution: 2-(Hydroxymethyl)-2-methylcyclohexan-1-one.
Reduction: 2-Methylcyclohexanone.
Oxidation: 2-(Carboxymethyl)-2-methylcyclohexan-1-one.
Aplicaciones Científicas De Investigación
2-(Dibromomethyl)-2-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Dibromomethyl)-2-methylcyclohexan-1-one involves its reactivity with nucleophiles and electrophiles. The dibromomethyl group is highly reactive, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
2-Bromomethyl-2-methylcyclohexan-1-one: Similar structure but with only one bromine atom.
2,2-Dibromocyclohexanone: Lacks the methyl group on the cyclohexanone ring.
2-Methylcyclohexanone: The parent compound without bromine substitution.
Uniqueness: 2-(Dibromomethyl)-2-methylcyclohexan-1-one is unique due to the presence of two bromine atoms on the methyl group, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Número CAS |
61279-07-0 |
|---|---|
Fórmula molecular |
C8H12Br2O |
Peso molecular |
283.99 g/mol |
Nombre IUPAC |
2-(dibromomethyl)-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C8H12Br2O/c1-8(7(9)10)5-3-2-4-6(8)11/h7H,2-5H2,1H3 |
Clave InChI |
ZTOBOQRTSZZIJL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCC1=O)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl [3-([1,1'-biphenyl]-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14597379.png)
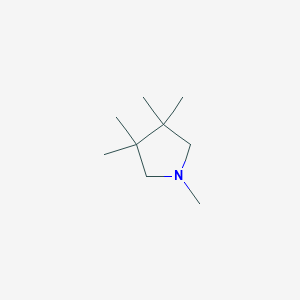
![1,4-Dioxaspiro[4.4]non-2-ene](/img/structure/B14597396.png)
![4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14597404.png)
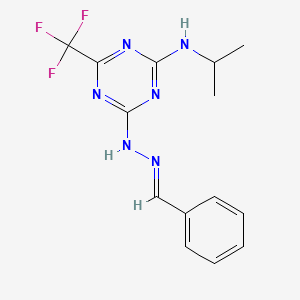
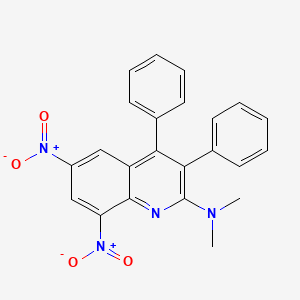

![2-[Di(propan-2-yl)amino]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14597424.png)
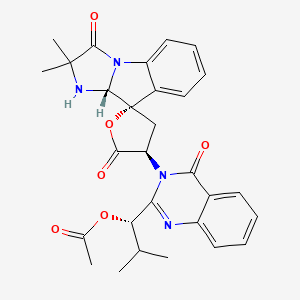
![1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B14597436.png)

![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2,2-dimethyloctanoate](/img/structure/B14597448.png)

